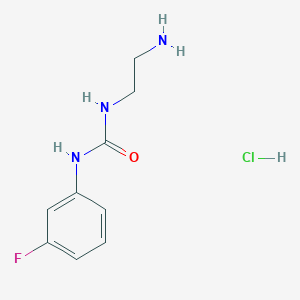
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminoethyl group and a fluorophenyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride typically involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the intermediate 3-fluoro-phenyl-urea. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted urea compounds.
Applications De Recherche Scientifique
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Amino-ethyl)-3-phenyl-urea hydrochloride: Lacks the fluoro group, which may affect its chemical and biological properties.
1-(2-Amino-ethyl)-3-(4-fluoro-phenyl)-urea hydrochloride: Similar structure but with the fluoro group in a different position, potentially leading to different reactivity and interactions.
1-(2-Amino-ethyl)-3-(3-chloro-phenyl)-urea hydrochloride: Contains a chloro group instead of a fluoro group, which can influence its chemical behavior and applications.
Uniqueness
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is unique due to the presence of the 3-fluoro-phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13ClFN3O |
|---|---|
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-(3-fluorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11;/h1-3,6H,4-5,11H2,(H2,12,13,14);1H |
Clé InChI |
VNKDFHXOQFXRDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(=O)NCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
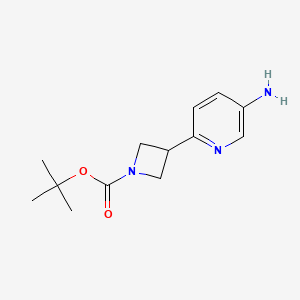
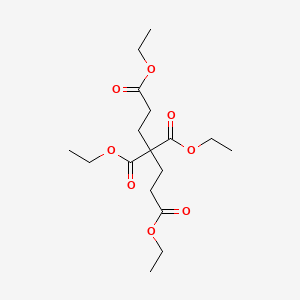
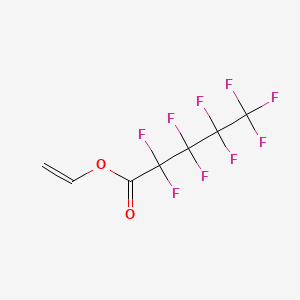

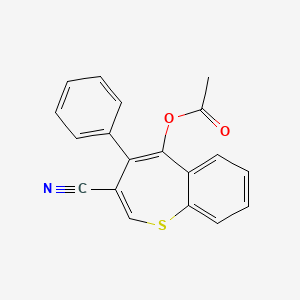
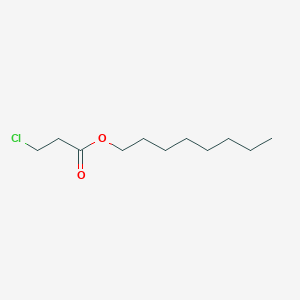




![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
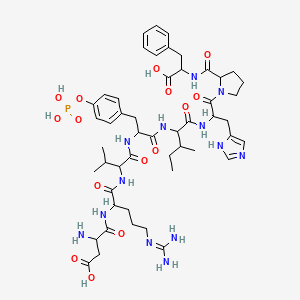
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
